molecular formula C6H6ClNO B1307889 2-Chloro-6-methylpyridine 1-oxide CAS No. 52313-59-4

2-Chloro-6-methylpyridine 1-oxide

Cat. No.: B1307889
CAS No.: 52313-59-4
M. Wt: 143.57 g/mol
InChI Key: JNSSVMGPTZYYIW-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyridine 1-oxide is a heterocyclic organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide.

Biochemical Analysis

Biochemical Properties

2-Chloro-6-methylpyridine 1-oxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with methane monooxygenase, an enzyme involved in the oxidation of methane. This compound acts as an inhibitor of methane monooxygenase, thereby affecting the methane oxidation process . Additionally, it has been observed to interact with other enzymes involved in nitrogen metabolism, such as ammonia monooxygenase .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of certain bacterial populations by interfering with their metabolic processes . This compound also affects the expression of genes involved in methane oxidation and nitrogen metabolism, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as methane monooxygenase and ammonia monooxygenase by binding to their active sites, thereby preventing their normal function . This inhibition leads to a decrease in the oxidation of methane and ammonia, respectively. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions. At higher concentrations, it can undergo degradation, leading to a decrease in its inhibitory effects over time . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in microbial populations involved in methane and nitrogen metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it has minimal impact on cellular processes. At higher doses, it can cause significant inhibition of enzyme activity and alterations in gene expression . Toxic effects have been observed at very high doses, including disruptions in metabolic processes and adverse effects on overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as methane monooxygenase and ammonia monooxygenase, affecting the oxidation of methane and ammonia . This compound also influences the metabolic flux of nitrogen compounds, leading to changes in metabolite levels . These interactions highlight its role in regulating key biochemical pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its inhibitory effects . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target enzymes and proteins, thereby modulating their activity and influencing cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-methylpyridine 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 2-chloro-6-methylpyridine using hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylpyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-6-methylpyridine 1-oxide has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloro-5-methylpyridine 1-oxide
  • 2-Chloro-3-methylpyridine 1-oxide
  • 2-Chloro-4-methylpyridine 1-oxide

Comparison: 2-Chloro-6-methylpyridine 1-oxide is unique due to the position of the chlorine and methyl groups on the pyridine ring. This positioning affects its chemical reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

2-chloro-6-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-5-3-2-4-6(7)8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSSVMGPTZYYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(=CC=C1)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404477
Record name 2-chloro-6-methylpyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52313-59-4
Record name 2-chloro-6-methylpyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-6-methylpyridine (12.76 g, 0.1 mol) was dissolved together with m-chloroperbenzoic acid (17.56 g, 0.15 mol) in DCM (100 ml) and stirred at 40° C. for 90 minutes. The heating bath was removed and stirring was continued overnight at room temperature. The reaction mixture was quenched with saturated sodium thiosulfate solution and the pH was adjusted to 8 with 1M NaOH. The phases were separated, the aqueous phase extracted with DCM and the combined organic phases were dried over magnesium sulfate. The solvent was removed under reduced pressure and unreacted 2-chloro-6-methylpyridine was removed by distillation (2 mbar, 65° C.). 2-Chloro-6-methyl-pyridine 1-oxide was obtained as residue (6.0 g of a yellow oil, 0.042 mol, 42%). MS (ESI) m/z=144.0 [M+1]+.
Quantity
12.76 g
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17.56 g
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100 mL
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Synthesis routes and methods II

Procedure details

To a cold (0° C.) solution of 2-chloro-6-methylpyridine (24.6 g, 193 mmol) in dichloromethane (100 mL), a solution of m-chloro-per-benzoic acid (46.2 g, 268 mmol; purified) in dichloromethane (480 mL) was added over a period of 30 min. The reaction mixture was stirred at room temp. overnight, and concentrated to about 100 mL. The slurry was filtered, and the solid washed with ice-cold dichloromethane. The combined filtrate was washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under vacuum to provide 2-chloro-6-methylpyridine N-oxide as clear colorless oil.
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24.6 g
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46.2 g
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100 mL
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480 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

30% Hydrogen peroxide solution (20 mL, 0.176 mol) was added slowly into a solution of 2-chloro-6-methylpyridine (5.0 g, 39.4 mmol) in glacial acetic acid (30 mL) whilst the mixture was kept below 20° C. The reaction mixture was then heated to 85-90° C. overnight. The reaction was cooled and neutralised with cold sodium bicarbonate solution. The aqueous layer was extracted with dichloromethane (4×50 mL) and the combined organic layers washed with water (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford 2-chloro-6-methyl-pyridine-1-oxide (5.43 g, 96.5%) as an oil.
Quantity
20 mL
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reactant
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5 g
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reactant
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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